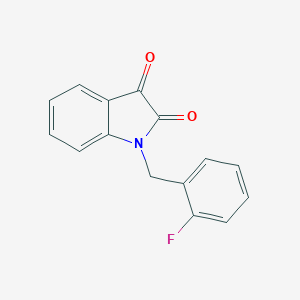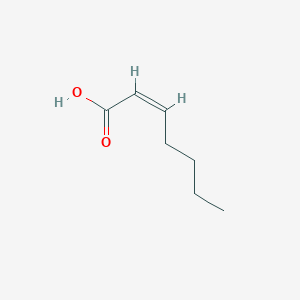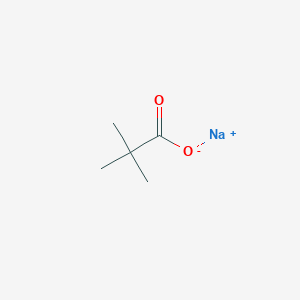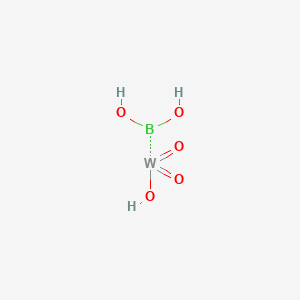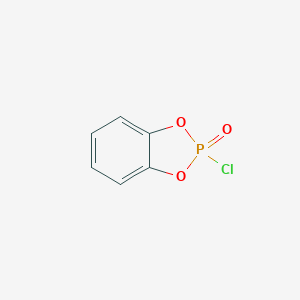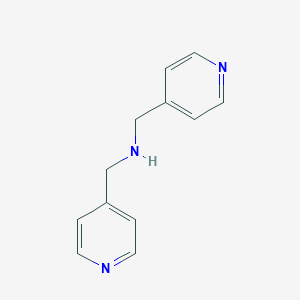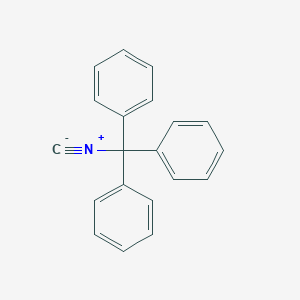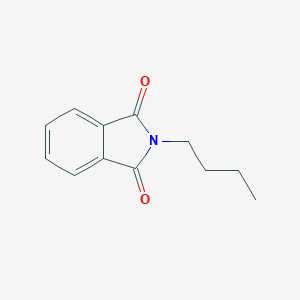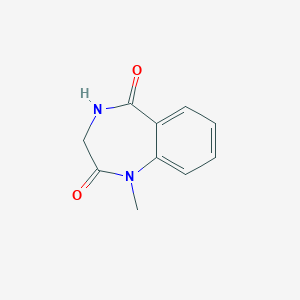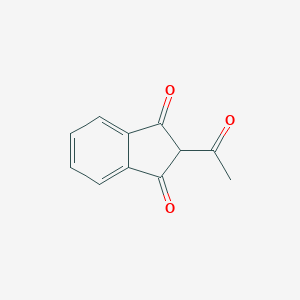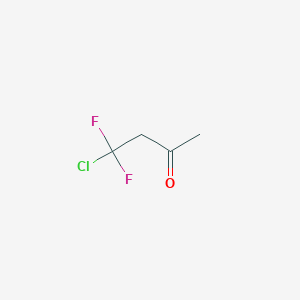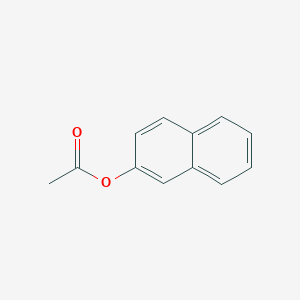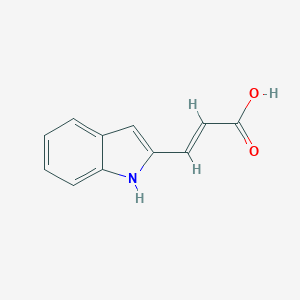![molecular formula C13H11N B073921 2-[(Z)-2-Phenylethenyl]pyridine CAS No. 1519-59-1](/img/structure/B73921.png)
2-[(Z)-2-Phenylethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-Phenylethenyl]pyridine, also known as ST-193 or SIB-1553A, is a compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Mechanism Of Action
The mechanism of action of 2-[(Z)-2-Phenylethenyl]pyridine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. It has been shown to modulate nicotinic acetylcholine receptors, which are involved in cognitive function, reward, and addiction. It has also been shown to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemical And Physiological Effects
2-[(Z)-2-Phenylethenyl]pyridine has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce amyloid-beta deposition, protect dopaminergic neurons, and improve motor function. It has also been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.
Advantages And Limitations For Lab Experiments
2-[(Z)-2-Phenylethenyl]pyridine has several advantages for lab experiments. It has a high yield and purity, which makes it easy to work with. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, there are also some limitations to using 2-[(Z)-2-Phenylethenyl]pyridine in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects. It is also expensive to synthesize, which may limit its use in some labs.
Future Directions
There are several future directions for research on 2-[(Z)-2-Phenylethenyl]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-[(Z)-2-Phenylethenyl]pyridine to better understand its efficacy and safety. Finally, there may be potential for the development of new compounds based on the structure of 2-[(Z)-2-Phenylethenyl]pyridine that have improved therapeutic efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-[(Z)-2-Phenylethenyl]pyridine involves the reaction of 2-bromopyridine with (Z)-2-phenylethene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the synthesis method is typically high, and the purity of the product can be achieved through various purification techniques, such as column chromatography.
Scientific Research Applications
2-[(Z)-2-Phenylethenyl]pyridine has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function in animal models. In nicotine addiction, it has been shown to reduce nicotine self-administration in animal models.
properties
CAS RN |
1519-59-1 |
|---|---|
Product Name |
2-[(Z)-2-Phenylethenyl]pyridine |
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(Z)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9- |
InChI Key |
BIAWAXVRXKIUQB-KTKRTIGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Other CAS RN |
714-08-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



